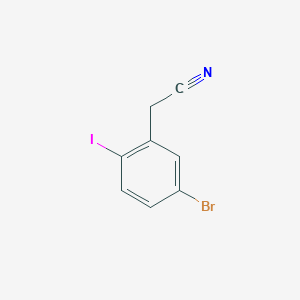

5-Bromo-2-iodophenylacetonitrile

Description

5-Bromo-2-iodophenylacetonitrile (CAS: 1309933-19-4) is a halogenated aromatic nitrile with the molecular formula C₈H₅BrIN and a molecular weight of 321.95 g/mol . This compound features a benzene ring substituted with bromine (Br) at the 5-position, iodine (I) at the 2-position, and an acetonitrile (–CH₂CN) group. The presence of two halogens (Br and I) and a nitrile group imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research. Its structural complexity allows for diverse reactivity, particularly in cross-coupling reactions and heterocyclic synthesis.

Properties

IUPAC Name |

2-(5-bromo-2-iodophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFURERLTIRRYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodophenylacetonitrile typically involves the halogenation of phenylacetonitrile derivatives. One common method is the bromination of 2-iodophenylacetonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodophenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.

Major Products Formed:

Substituted Derivatives: Depending on the reagents used, various substituted phenylacetonitrile derivatives can be formed.

Coupled Products: Complex organic molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-iodophenylacetonitrile serves as a valuable building block in organic synthesis. Its halogenated structure allows for various chemical modifications, enabling the synthesis of more complex organic molecules. This compound can be utilized to create derivatives that may exhibit enhanced biological activity or novel properties.

Key Reactions

- Nucleophilic Substitution : The bromine and iodine substituents can participate in nucleophilic substitution reactions, facilitating the introduction of different functional groups.

- Cross-Coupling Reactions : It can be employed in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form carbon-carbon bonds.

Pharmaceutical Applications

The compound has significant potential in pharmaceutical research, particularly in the development of new drugs targeting specific molecular pathways. The presence of bromine and iodine atoms can influence the pharmacokinetic properties of the resulting compounds.

Case Studies

- Inhibition of Cytochrome P450 Enzymes : Research indicates that halogenated compounds can modulate enzyme activity, potentially leading to increased levels of therapeutic agents like retinoic acid, which is beneficial in treating conditions such as psoriasis.

- Antioxidant Properties : Investigations into the antioxidant capabilities of this compound suggest potential applications in mitigating oxidative stress-related diseases.

Material Science

In material science, this compound may be utilized in synthesizing novel materials with unique properties. Its chemical structure allows for modifications that can enhance material characteristics such as conductivity, solubility, and thermal stability.

Applications

- Synthesis of Polymers : The compound can be used as a monomer or co-monomer in polymerization reactions to create advanced materials with tailored properties.

- Nanomaterials Development : Its reactivity may facilitate the formation of nanostructures with specific functionalities for applications in electronics or catalysis.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodophenylacetonitrile involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-Bromo-2-iodophenylacetonitrile and Analogues

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| This compound | C₈H₅BrIN | 5-Br, 2-I, –CH₂CN | 321.95 | Halogens + nitrile; planar aromaticity |

| 5-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | 5-Br, 2-OH, –CN | 198.02 | Phenolic –OH; nitrile; H-bond donor |

| 2-(5-Bromothiophen-2-yl)acetonitrile | C₆H₄BrNS | Thiophene (5-Br), –CH₂CN | 202.07 | Thiophene ring; sulfur heteroatom |

| 2-(5-Bromo-2-methoxyphenoxy)acetonitrile | C₉H₈BrNO₂ | 5-Br, 2-OCH₃, –CH₂CN | 258.08 | Methoxy ether; electron-rich aryl |

| 4-Bromo-2-cyanobenzeneacetonitrile | C₉H₅BrN₂ | 4-Br, 2-CN, –CH₂CN | 229.06 | Positional isomerism (4-Br vs. 5-Br) |

Physicochemical Properties and Reactivity

Solubility and Hydrogen Bonding

- This compound: Limited solubility in polar solvents due to bulky halogens; iodine enhances polarizability but reduces H-bonding capacity compared to –OH or –OCH₃ groups .

- 5-Bromo-2-hydroxybenzonitrile: Higher solubility in polar solvents (e.g., DMSO) due to phenolic –OH, enabling strong O–H⋯N hydrogen bonds (O⋯N: ~2.80 Å; angle ~170°) .

- 2-(5-Bromo-2-methoxyphenoxy)acetonitrile: Methoxy group increases lipophilicity (logP ~2.5) compared to the iodine-substituted analogue .

Electronic Effects

- The iodine atom in This compound exerts a strong electron-withdrawing effect, activating the aryl ring for nucleophilic substitution. This contrasts with 5-Bromo-2-hydroxybenzonitrile , where the –OH group is electron-donating, stabilizing the ring via resonance .

- Thiophene-based analogues (e.g., 2-(5-Bromothiophen-2-yl)acetonitrile ) exhibit enhanced π-conjugation due to sulfur’s polarizability, favoring charge-transfer interactions in materials science .

Reactivity in Cross-Coupling Reactions

- This compound undergoes selective iodination in Stille couplings, whereas bromine in 4-Bromo-2-cyanobenzeneacetonitrile is more reactive in Ullmann reactions .

- The methoxy group in 2-(5-Bromo-2-methoxyphenoxy)acetonitrile directs electrophilic substitution to the para position, unlike the iodine in the target compound, which sterically hinders such reactivity .

Pharmacological and Toxicological Profiles

- 5-Bromo-2-hydroxybenzonitrile shows low BBB permeability (Blood-Brain Barrier) due to its polar –OH group, whereas This compound ’s higher lipophilicity (predicted logP ~3.2) may enhance CNS penetration .

Biological Activity

5-Bromo-2-iodophenylacetonitrile (CAS No. 1055901-15-9) is a halogenated organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₈H₅BrIN

- Molecular Weight : 321.94 g/mol

- Physical State : Solid

- Storage Conditions : Should be kept sealed and stored at room temperature.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and iodine atoms enhances its binding affinity, potentially modulating pathways involved in cell signaling and proliferation.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

These values suggest that the compound has a low micromolar range of activity, indicating strong potential as an anticancer agent.

Mechanistic Insights

The mechanism underlying the anticancer effects involves:

- Tubulin Disruption : Similar compounds have been shown to inhibit tubulin assembly, leading to microtubule destabilization. This disruption can trigger apoptosis in cancer cells by preventing proper mitotic spindle formation.

- DNA Interaction : Although not the primary target, some studies suggest that halogenated compounds can intercalate into DNA, affecting replication and transcription processes.

Case Studies

-

Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of this compound for 48 hours.

- Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- The study concluded that the compound's structure is crucial for its cytotoxic effects, emphasizing the role of halogen substituents in enhancing biological activity .

-

Comparative Analysis with Other Compounds :

- A comparative study evaluated the anticancer activity of this compound against known chemotherapeutics like paclitaxel and oxaliplatin.

- Findings revealed that it exhibited comparable or superior efficacy against specific cancer cell lines, suggesting its potential as a lead compound for drug development .

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that while the compound exhibits significant anticancer properties, it also possesses potential toxicity at higher doses. Further investigations are necessary to establish a therapeutic window.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.